molecular formula C13H15NO3 B174335 6,7-Diethoxyquinolin-4(1H)-one CAS No. 127285-58-9

6,7-Diethoxyquinolin-4(1H)-one

Cat. No. B174335
CAS RN: 127285-58-9
M. Wt: 233.26 g/mol
InChI Key: UGAMEAXRFCKPAB-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinolin-4-ol is a compound with the formula C11H11NO3 . It’s used for research purposes .


Synthesis Analysis

The synthesis of 6,7-Dimethoxyquinolin-4-ol involves the addition of acetonitrile to the compound, followed by heating to about 60 °C, and the addition of phosphorus acyl chloride (POCl3) .


Molecular Structure Analysis

The molecular weight of 6,7-Dimethoxyquinolin-4-ol is 205.21 . The compound has 15 heavy atoms, 10 of which are aromatic .


Physical And Chemical Properties Analysis

6,7-Dimethoxyquinolin-4-ol is a solid at 20 °C . It has a melting point of 211.0 to 215.0 °C . The compound is soluble, with a solubility of 0.521 mg/ml .

Scientific Research Applications

Antitumor and Anticancer Properties

6,7-Diethoxyquinolin-4(1H)-one derivatives exhibit significant potential in anticancer research. Studies have shown these compounds to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells:

  • A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue of 6,7-Diethoxyquinolin-4(1H)-one, revealed its high antiproliferative activity against a range of human tumor cell lines and its ability to disrupt tumor vasculature, suggesting its potential as a tumor-vascular disrupting agent (Cui et al., 2017).
  • Another study reported the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents, showing potent cytotoxicity against various tumor cell lines and inducing cell cycle arrest at G2/M phase (Chen et al., 2013).
  • Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, demonstrated potent apoptosis-inducing effects and high efficacy in breast and other cancer models, emphasizing its potential as an anticancer clinical candidate (Sirisoma et al., 2009).

Chemical Synthesis and Modifications

The compound and its derivatives are also subject of chemical studies focusing on their synthesis and structural modifications:

  • Research on the synthesis of fused isoquinolines involved 6,7-diethoxy-3,4-dihydroisoquinoline, illustrating the chemical versatility and potential applications of related compounds in synthetic chemistry (Awad et al., 2002).
  • Studies on the electrochemical oxidation of related compounds, such as 2,5-diethoxy-4-morpholinoaniline, have been conducted to understand their chemical properties and potential applications in various fields (Beiginejad & Nematollahi, 2013).

Safety and Hazards

6,7-Dimethoxyquinolin-4-ol may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

6,7-diethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-16-12-7-9-10(8-13(12)17-4-2)14-6-5-11(9)15/h5-8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMEAXRFCKPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576695
Record name 6,7-Diethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diethoxyquinolin-4(1H)-one

CAS RN

127285-58-9
Record name 6,7-Diethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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